REACTION_CXSMILES
|
Cl[S:2]([C:5]1[CH:13]=[CH:12][C:8]([C:9]([OH:11])=[O:10])=[CH:7][CH:6]=1)(=[O:4])=[O:3].[C:14]([O:23][CH3:24])(=[O:22])[C:15]1[C:16](=[CH:18][CH:19]=[CH:20][CH:21]=1)[NH2:17]>C(Cl)Cl.C(=O)([O-])[O-].[K+].[K+]>[C:9]([C:8]1[CH:12]=[CH:13][C:5]([S:2]([NH:17][C:16]2[CH:18]=[CH:19][CH:20]=[CH:21][C:15]=2[C:14]([O:23][CH3:24])=[O:22])(=[O:4])=[O:3])=[CH:6][CH:7]=1)([OH:11])=[O:10] |f:3.4.5|
|
Name
|
|
Quantity
|
2.21 g
|
Type
|
reactant
|
Smiles
|
ClS(=O)(=O)C1=CC=C(C(=O)O)C=C1
|
Name
|
|
Quantity
|
1.51 g
|
Type
|
reactant
|
Smiles
|
C(C=1C(N)=CC=CC1)(=O)OC
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Type
|
CUSTOM
|
Details
|
The reaction is stirred 16 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
to give a white solid
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc
|
Type
|
ADDITION
|
Details
|
The aqueous phase is added slowly to an excess (25 mL) of 1 N aqueous HCl
|
Type
|
CUSTOM
|
Details
|
A white solid precipitates
|
Type
|
FILTRATION
|
Details
|
is collected by filtration
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(O)C1=CC=C(C=C1)S(=O)(=O)NC1=C(C(=O)OC)C=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |